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Compound Name: Atopaxar

Cat. No.: B1666115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Atopaxar (E5555) is an investigational, orally active, and reversible antagonist of the protease-

activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2][3] By

selectively inhibiting PAR-1, atopaxar interferes with thrombin-mediated platelet activation and

aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute

coronary syndrome (ACS) and coronary artery disease (CAD).[1][2][4] This technical guide

provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and clinical

findings related to atopaxar.

Pharmacokinetics
Detailed pharmacokinetic parameters for atopaxar are not extensively reported in the provided

Phase II clinical trial literature. However, key characteristics have been described.

Atopaxar exhibits a rapid onset of action, approximately 3.5 hours, and has a long half-life of

about 23 hours, supporting a once-daily oral dosing regimen. It is primarily metabolized in the

liver by the cytochrome P450 enzyme CYP3A4, and its main route of elimination is through the

feces.[5]

Table 1: Summary of Atopaxar Pharmacokinetic Properties
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Parameter Value/Description Source

Onset of Action ~3.5 hours

Half-life (t½) ~23 hours [5]

Metabolism Hepatic, primarily via CYP3A4 [5]

Elimination Fecal

Administration Oral, once daily [5]

Pharmacodynamics
Mechanism of Action
Thrombin, a potent serine protease, is a critical mediator of platelet activation and blood

coagulation.[4] It exerts its effects on platelets primarily by cleaving the N-terminus of the PAR-

1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand,"

binding to the receptor and initiating intracellular signaling.[4]

This signaling cascade involves the activation of heterotrimeric G proteins (Gαq, Gαi/z, and

Gα12/13), which in turn stimulate downstream pathways leading to platelet shape change,

degranulation, and aggregation.[5][6] Atopaxar is a reversible antagonist that binds at or near

the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[1] This

selective inhibition of PAR-1 blocks thrombin-induced platelet aggregation without affecting

platelet aggregation stimulated by other agonists like ADP or collagen.[7]
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Caption: Atopaxar inhibits the thrombin-activated PAR-1 signaling pathway in platelets.
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Platelet Inhibition
Clinical studies have demonstrated that atopaxar achieves potent, dose-dependent, and

reversible inhibition of platelet aggregation.[8] In Phase II trials, a 400 mg loading dose resulted

in over 80% inhibition of thrombin receptor-activating peptide (TRAP)-induced platelet

aggregation in 90-100% of subjects within 3 to 6 hours.[1] Maintenance doses sustained high

levels of platelet inhibition throughout the treatment period.[1][8]

Table 2: Pharmacodynamic Effects of Atopaxar on Platelet Aggregation

Study / Dose Parameter Result Source

Preclinical

IC₅₀ (vs. TRAP-

induced aggregation,

human platelets)

31 nM [7]

Preclinical

IC₅₀ (vs. thrombin-

induced aggregation,

human platelets)

64 nM [7]

LANCELOT-ACS (400

mg loading dose)

Inhibition of Platelet

Aggregation (IPA) at

1-3 hours

~74% [1]

LANCELOT-ACS (400

mg loading dose)

Subjects with >80%

IPA at 3-6 hours
90-100% [1]

LANCELOT-ACS

(Maintenance, Week

12)

Predose mean IPA (50

mg)
66.5% [1]

LANCELOT-ACS

(Maintenance, Week

12)

Predose mean IPA

(100 mg)
71.5% [1]

LANCELOT-ACS

(Maintenance, Week

12)

Predose mean IPA

(200 mg)
88.9% [1]
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Key Clinical Trials and Experimental Protocols
The primary evaluation of atopaxar's safety and efficacy comes from a series of Phase II trials,

collectively known as the LANCELOT studies.

LANCELOT-ACS Trial
Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-

elevation acute coronary syndrome (ACS).[1][9]

Design: A randomized, double-blind, placebo-controlled trial.[1][9] 603 subjects were

randomized within 72 hours of symptom onset to one of three atopaxar doses or a matching

placebo for 12 weeks.[1][10]

Treatment Arms:

Placebo

Atopaxar: 400 mg loading dose, then 50 mg daily

Atopaxar: 400 mg loading dose, then 100 mg daily

Atopaxar: 400 mg loading dose, then 200 mg daily

Primary Endpoint: Incidence of bleeding events, classified by Clopidogrel in Unstable Angina

to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI)

criteria.[1]

Secondary Endpoints: Incidence of major adverse cardiovascular events (MACE), defined as

a composite of cardiovascular death, myocardial infarction (MI), stroke, or recurrent

ischemia.[1]
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Caption: Experimental workflow for the LANCELOT-ACS Phase II clinical trial.

LANCELOT-CAD Trial
Objective: To assess the safety and tolerability of prolonged atopaxar therapy in subjects

with stable coronary artery disease (CAD).[3][8]

Design: A randomized, double-blind, placebo-controlled trial.[3][8] 720 subjects were

randomized to one of three atopaxar doses or a matching placebo for 24 weeks, with a 4-
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week follow-up.[3][8]

Treatment Arms:

Placebo

Atopaxar: 50 mg daily

Atopaxar: 100 mg daily

Atopaxar: 200 mg daily

Primary Endpoint: Bleeding events (CURE and TIMI criteria).[3][8]

Secondary Endpoints: Platelet aggregation and MACE.[3]

J-LANCELOT Trials
Objective: To assess the safety and efficacy of atopaxar in Japanese patients with ACS or

high-risk CAD.[11]

Design: Two multicenter, randomized, double-blind, placebo-controlled studies.[11] The ACS

study (n=241) had a 12-week duration, while the high-risk CAD study (n=263) lasted 24

weeks.[11]

Treatment Arms: Similar to the main LANCELOT trials (Placebo, 50 mg, 100 mg, 200 mg

daily). The ACS study included a 400 mg loading dose.[5]

Experimental Protocol: Platelet Function Testing
Platelet aggregation was a key pharmacodynamic endpoint in these trials. The typical

methodology is as follows:

Sample Collection: Whole blood samples are collected from subjects at baseline and at

specified time points post-dose into tubes containing an anticoagulant (e.g., sodium citrate).

Platelet-Rich Plasma (PRP) Preparation: Samples are centrifuged at a low speed to

separate the platelet-rich plasma from red and white blood cells.
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Light Transmittance Aggregometry (LTA):

LTA is performed using a specialized aggregometer.

A baseline light transmittance through the PRP sample is established.

A platelet agonist, such as TRAP (e.g., 15 µM), is added to the PRP to induce

aggregation.[1][5]

As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

The change in light transmittance is recorded over time.

Data Analysis: The maximum platelet aggregation is measured, and the percentage of

inhibition of platelet aggregation (IPA) is calculated relative to the baseline (pre-drug)

measurement.
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Caption: Experimental workflow for assessing platelet aggregation via LTA.
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Clinical Efficacy and Safety Summary
Across the Phase II trials, atopaxar demonstrated consistent pharmacodynamic effects but did

not show a statistically significant reduction in ischemic events, for which the studies were not

powered.[1][8]

Table 3: Summary of Clinical Outcomes in LANCELOT Trials

Outcome
LANCELOT-ACS
(Atopaxar vs.
Placebo)

LANCELOT-CAD
(Atopaxar vs.
Placebo)

Source

Efficacy

CV Death, MI, or

Stroke

3.25% vs. 5.63%

(p=0.20)

Numerically lower in

atopaxar groups
[1][8][9]

CV Death, MI, Stroke,

or Recurrent Ischemia

8.03% vs. 7.75%

(p=0.93)
- [1][9]

Holter-detected

Ischemia (at 48h)

Significant 33%

relative risk reduction

(p=0.02)

- [1][9][12]

Safety

CURE Major Bleeding 1.8% vs. 0% (p=0.12)
No significant

difference
[1][8][9]

CURE Any Bleeding -
3.9% vs. 0.6%

(p=0.03)
[8]

TIMI Any Bleeding -
10.3% vs. 6.8%

(p=0.17)
[8]

Liver Transaminase

Elevation

Transient, dose-

dependent increase

with higher doses

Transient, dose-

dependent increase
[1][8][12]

QTc Prolongation

Dose-dependent

increase with higher

doses

Dose-dependent

increase
[1][8][12]
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A key safety finding was a dose-dependent trend towards increased minor bleeding with

atopaxar, although rates of major bleeding were not significantly elevated compared to

placebo.[1][8] Additionally, higher doses (100 mg and 200 mg) were associated with transient

elevations in liver transaminases and modest QTc interval prolongation, though without

apparent clinical complications.[3][8] These safety signals ultimately led to the discontinuation

of atopaxar's development, and it did not advance to Phase III trials.[12]

Drug Interactions
Atopaxar is primarily metabolized by CYP3A4, indicating a potential for drug-drug interactions

with strong inhibitors or inducers of this enzyme. In the LANCELOT trials, atopaxar was

administered concomitantly with standard antiplatelet therapy, including aspirin and P2Y12

inhibitors like clopidogrel.[2][10] While the studies evaluated the combined safety profile,

specific pharmacokinetic interaction studies are not detailed in these results.

Conclusion
Atopaxar is a potent, reversible, and selective PAR-1 antagonist with a predictable

pharmacokinetic and pharmacodynamic profile. It achieves rapid and sustained inhibition of

thrombin-induced platelet aggregation. Phase II clinical trials demonstrated this potent

antiplatelet effect and suggested potential for reducing ischemic events. However, the trials

also identified dose-limiting safety concerns, including an increased risk of minor bleeding, liver

enzyme elevations, and QTc prolongation at higher doses, which ultimately halted its clinical

development. The data from the atopaxar program nonetheless provide valuable insights into

the therapeutic potential and challenges of PAR-1 antagonism in the management of

atherothrombotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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